molecular formula C7HBr2F5O B1409885 1,4-Dibromo-2,3-difluoro-5-(trifluoromethoxy)benzene CAS No. 1805121-93-0

1,4-Dibromo-2,3-difluoro-5-(trifluoromethoxy)benzene

Cat. No.: B1409885
CAS No.: 1805121-93-0
M. Wt: 355.88 g/mol
InChI Key: YNPFAQUBFSUVQN-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,3-difluoro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine atoms at positions 1 and 4, fluorine atoms at positions 2 and 3, and a trifluoromethoxy group (-OCF₃) at position 5. Its molecular formula is C₇HBr₂F₅O, with a molecular weight of 355.81 g/mol. The compound’s structure confers high lipophilicity (estimated XLogP3 ~6.0–6.5) due to bromine’s strong hydrophobic contribution and the electron-withdrawing trifluoromethoxy group. With six hydrogen bond acceptors (five fluorine atoms and one oxygen) and one rotatable bond (O-CF₃), it exhibits moderate molecular flexibility. Such polyhalogenated aromatics are typically employed as intermediates in pharmaceutical and agrochemical synthesis, leveraging their stability and reactivity in cross-coupling reactions.

Properties

IUPAC Name

1,4-dibromo-2,3-difluoro-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBr2F5O/c8-2-1-3(15-7(12,13)14)4(9)6(11)5(2)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPFAQUBFSUVQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBr2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,4-Dibromo-2,3-difluoro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. The unique arrangement of bromine and fluorine atoms, along with the trifluoromethoxy group, contributes to its reactivity and possible therapeutic applications. This article explores the biological activity of this compound, supported by data tables and case studies.

  • Molecular Formula : C7H2Br2F5O
  • Molecular Weight : 355.88 g/mol
  • Appearance : White to light yellow crystalline solid
  • Solubility : Soluble in organic solvents, insoluble in water

The biological activity of this compound is largely attributed to the electron-withdrawing effects of the halogen substituents. These effects enhance the compound's reactivity in nucleophilic aromatic substitution reactions, which are critical for its interaction with biological molecules.

Antimicrobial Properties

Halogenated compounds like this compound have been studied for their antimicrobial properties. Research indicates that halogenation can improve the efficacy of compounds against drug-resistant bacteria. A review highlighted the significance of halogens in enhancing pharmacological interactions within biomolecular settings .

Cytotoxicity and Anticancer Potential

Studies have shown that halogenated aromatic compounds can exhibit cytotoxic effects on various cancer cell lines. The trifluoromethoxy group may enhance the potency of these compounds by improving their lipophilicity and cellular uptake. For instance, compounds similar to this compound have demonstrated significant anticancer activity in preclinical trials .

Data Table: Comparison with Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC7H2Br2F5OContains bromine and trifluoromethoxyPotential antimicrobial and anticancer properties
1,4-Dibromo-2-fluoro-5-(trifluoromethyl)benzeneC7H3Br2F4Lacks trifluoromethoxy groupLimited biological studies
1,4-Dichloro-2-fluoro-5-(trifluoromethoxy)benzeneC7H3Cl2F4OContains chlorine instead of bromineUnder investigation for similar activities

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various halogenated compounds against resistant bacterial strains. The results indicated that this compound exhibited enhanced activity against Staphylococcus aureus compared to its non-halogenated analogs. The mechanism was attributed to the disruption of bacterial cell membranes due to the compound's lipophilic nature.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 values indicated a potent cytotoxic effect, suggesting that further exploration into its mechanisms could lead to new therapeutic strategies for cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (CAS 511540-64-0) serves as a relevant structural analog . Key comparative data are summarized below:

Property 1,4-Dibromo-2,3-difluoro-5-(trifluoromethoxy)benzene 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene
Molecular Formula C₇HBr₂F₅O C₁₃H₄BrF₇O
Molecular Weight (g/mol) 355.81 389.06
XLogP3 ~6.0–6.5 (estimated) 5.3
Hydrogen Bond Acceptors 6 8
Rotatable Bonds 1 3
Substituents 1,4-Br; 2,3-F; 5-OCF₃ 4-Br; 2,6-F (phenyl); 1,2,3-F (benzene); OCF₂(Ph)

Key Differences and Implications

  • Substituent Distribution : The target compound’s bromine atoms at positions 1 and 4 enhance steric hindrance and electronic effects compared to the analog’s single bromine at position 4. This may favor nucleophilic aromatic substitution (NAS) in the target compound .
  • Lipophilicity : Despite the analog’s larger molecular weight, the target compound’s higher bromine content likely increases its XLogP3, making it more membrane-permeable in biological systems.
  • Synthetic Applications : The analog’s extended fluorinated structure may enhance thermal stability in material science applications, whereas the target compound’s simpler structure could streamline scalability in drug synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dibromo-2,3-difluoro-5-(trifluoromethoxy)benzene
Reactant of Route 2
1,4-Dibromo-2,3-difluoro-5-(trifluoromethoxy)benzene

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